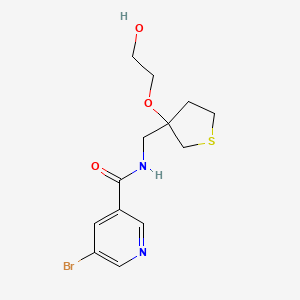

5-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)nicotinamide

Description

Properties

IUPAC Name |

5-bromo-N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3S/c14-11-5-10(6-15-7-11)12(18)16-8-13(19-3-2-17)1-4-20-9-13/h5-7,17H,1-4,8-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVQMATWABBVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C2=CC(=CN=C2)Br)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

The compound has the following chemical characteristics:

- Molecular Formula : C13H18BrN3O3S

- Molecular Weight : 368.27 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, including the bromination of nicotinamide derivatives and subsequent reactions with tetrahydrothiophene derivatives. The synthetic pathway can be summarized as follows:

- Bromination : Starting from nicotinamide, bromination is performed to introduce the bromine atom.

- Formation of Tetrahydrothiophene Derivative : The tetrahydrothiophene ring is synthesized from appropriate precursors.

- Coupling Reaction : The brominated nicotinamide is coupled with the tetrahydrothiophene derivative via a nucleophilic substitution reaction.

The biological activity of this compound is primarily attributed to its role as an inhibitor of nicotinamide adenine dinucleotide (NAD+) synthesis pathways. NAD+ is crucial for various cellular processes, including energy metabolism and DNA repair. By inhibiting NAD+ biosynthesis, this compound may exert anti-cancer effects by inducing cellular stress and apoptosis in rapidly dividing cells.

Case Studies and Research Findings

- Inhibition of Tumor Growth :

- Metabolic Regulation :

- Synergistic Effects with Other Agents :

Data Table

Scientific Research Applications

Synthesis and Drug Affinity

The compound has been synthesized as part of studies focusing on derivatives that exhibit binding affinities for various receptors, including serotonin (5-HT3) and dopamine D2 receptors. Such derivatives have shown promise in neurological research, indicating that brominated nicotinamide analogs may be relevant in developing drugs targeting these receptors (Hirokawa et al., 1998).

Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of brominated thiophene compounds have demonstrated efficacy against resistant bacterial strains, including Klebsiella pneumoniae. The presence of the bromine atom enhances the reactivity of the compound, potentially increasing its antimicrobial potency.

Anticancer Properties : Recent research has focused on the anticancer potential of this compound. Studies have shown that related nicotinamide derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. For example, compounds structurally similar to this compound have been shown to inhibit tumor growth in murine models by affecting key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Bromination : The introduction of bromine enhances antimicrobial activity.

- Heterocyclic Rings : The presence of thiophene and pyridine rings contributes significantly to the compound's interaction with biological targets.

Case Studies

- Antibacterial Study : A derivative was evaluated against New Delhi Metallo-beta-lactamase-producing strains, showing promising results in inhibiting bacterial growth.

- Anticancer Evaluation : In vitro studies demonstrated that similar nicotinamide derivatives inhibited cancer cell proliferation with IC50 values significantly lower than conventional chemotherapeutics.

Comparison with Similar Compounds

5-Bromo-N-[(6-methoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(3-methylphenyl)nicotinamide

(S)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide

- Substituents : A chlorodifluoromethoxy phenyl group and a pyrrolidinyl ring with a hydroxymethyl side chain.

- Key Differences: The pyrrolidine ring (vs. tetrahydrothiophene) lacks sulfur, altering electronic properties.

- Implications : Increased halogen content may improve target binding but introduce toxicity risks .

5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide

- Substituents : A simple pyridin-3-ylmethyl group.

- Key Differences : Absence of heterocyclic rings (e.g., tetrahydrothiophene) or extended alkoxy chains.

Physicochemical Properties (Hypothesized)

Notes:

- The hydroxyethoxy group in the target compound enhances solubility, while aromatic/halogenated groups in analogs reduce it.

- The tetrahydrothiophene ring may improve metabolic stability compared to pyrrolidine or pyridine systems due to sulfur’s electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.